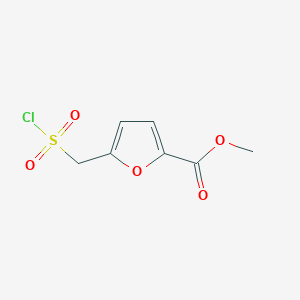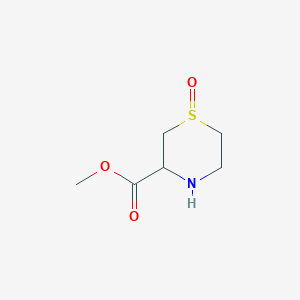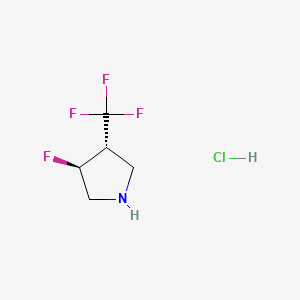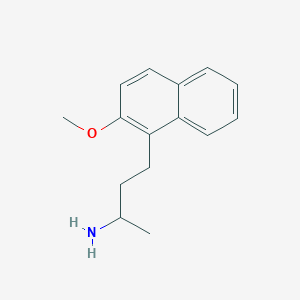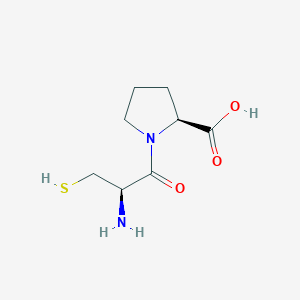
Cys-pro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cysteine-proline, commonly referred to as Cys-pro, is a dipeptide composed of the amino acids cysteine and proline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cys-pro can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used to protect the amino group of cysteine during the synthesis .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of carboxypeptidase Y (CPaseY)-mediated hydrazinolysis. This method allows for the efficient production of peptide thioesters, which can then be used to synthesize this compound through native chemical ligation .
Análisis De Reacciones Químicas
Types of Reactions
Cys-pro undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in cysteine is particularly reactive and can participate in disulfide bond formation, which is crucial for the structural stability of proteins .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide for disulfide bond formation and reducing agents like dithiothreitol (DTT) for breaking disulfide bonds. The reactions typically occur under mild conditions, such as neutral pH and room temperature .
Major Products Formed
The major products formed from the reactions of this compound include disulfide-linked peptides and various modified peptides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cys-pro has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cys-pro involves its ability to form disulfide bonds through the thiol group of cysteine. This property is crucial for its role in protein folding and stability. Additionally, this compound can act as a substrate for various enzymes, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Cys-pro include other cysteine-containing dipeptides, such as cysteine-glycine and cysteine-serine. These compounds share the ability to form disulfide bonds and participate in similar biochemical reactions .
Uniqueness of this compound
This compound is unique due to the presence of proline, which introduces a kink in the peptide chain, affecting its overall conformation and stability. This structural feature makes this compound particularly useful in studies involving protein folding and stability .
Conclusion
This compound is a versatile dipeptide with significant applications in various fields of scientific research. Its unique chemical properties, including the ability to form disulfide bonds and its structural influence due to proline, make it a valuable compound for studies in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C8H14N2O3S |
|---|---|
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3S/c9-5(4-14)7(11)10-3-1-2-6(10)8(12)13/h5-6,14H,1-4,9H2,(H,12,13)/t5-,6-/m0/s1 |
Clave InChI |
ZSRSLWKGWFFVCM-WDSKDSINSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CS)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


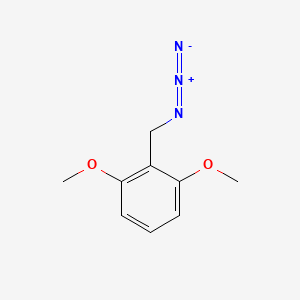
![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)
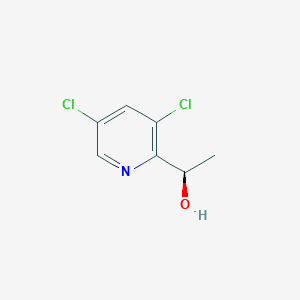
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)
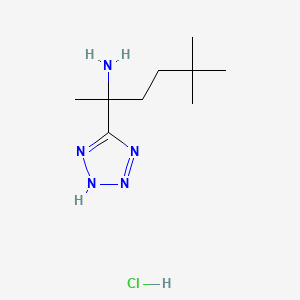
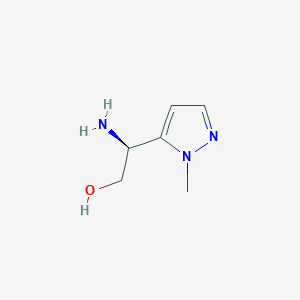
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
